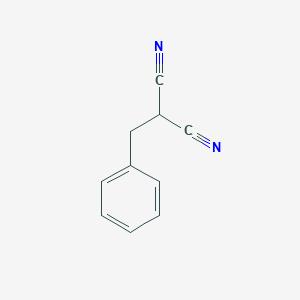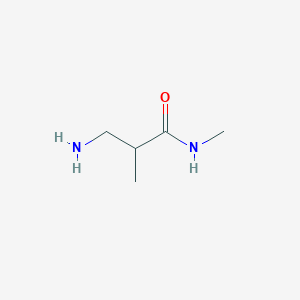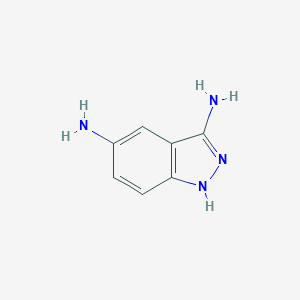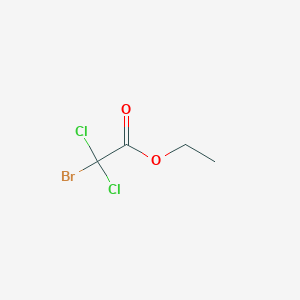
(S)-2-Chloromethyl-1-methyl-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Chloromethyl-1-methyl-pyrrolidine, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (S)-2-Chloromethyl-1-methyl-pyrrolidine is related to its ability to bind to acetylcholine receptors in the brain. Specifically, this compound binds to the nicotinic acetylcholine receptor and acts as an agonist, which means that it activates the receptor and triggers a response. This response can vary depending on the specific receptor subtype and the location in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors, such as the dose, route of administration, and target receptor subtype. In general, this compound has been shown to enhance cognitive function, improve memory, and increase attention. It has also been shown to have analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-2-Chloromethyl-1-methyl-pyrrolidine in lab experiments is its high purity and well-established synthesis method. This allows for accurate and reproducible results. However, this compound can be expensive and may not be readily available in some labs. Additionally, the use of this compound in certain experiments may require specialized equipment and expertise.
Orientations Futures
There are several future directions for research on (S)-2-Chloromethyl-1-methyl-pyrrolidine. One potential area of focus is the development of novel drug candidates based on the structure of this compound. Another area of interest is the exploration of the role of this compound in the brain and its potential therapeutic applications. Additionally, the use of this compound as a building block for the synthesis of novel materials and polymers is an area of growing interest.
Méthodes De Synthèse
The synthesis of (S)-2-Chloromethyl-1-methyl-pyrrolidine involves the reaction of 1-methylpyrrolidine with chloromethyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography. This method is considered to be efficient and yields high purity this compound.
Applications De Recherche Scientifique
(S)-2-Chloromethyl-1-methyl-pyrrolidine has been extensively studied for its potential application in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as Alzheimer's and Parkinson's. In neuroscience, this compound has been used as a tool to study the role of acetylcholine receptors in the brain. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
(2S)-2-(chloromethyl)-1-methylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEQVHDPCGPJSJ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498706 |
Source


|
| Record name | (2S)-2-(Chloromethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137892-92-3 |
Source


|
| Record name | (2S)-2-(Chloromethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)
![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)